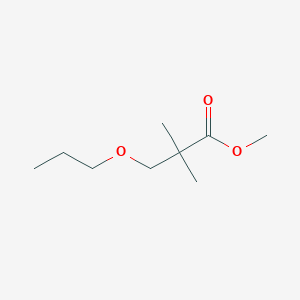
Pyridine,3-(trimethylstannyl)-
概述
描述
Pyridine,3-(trimethylstannyl)- is an organotin compound characterized by the presence of a trimethylstannyl group attached to the third position of a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine,3-(trimethylstannyl)- typically involves the reaction of pyridine with trimethyltin chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
Pyridine+Me3SnCl→Pyridine,3-(trimethylstannyl)-+HCl
Industrial Production Methods: Industrial production of Pyridine,3-(trimethylstannyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Pyridine,3-(trimethylstannyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylstannyl group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) chloride (PdCl₂) or palladium(0) complexes are often used as catalysts in coupling reactions.
Bases: Bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are used to deprotonate the pyridine ring and facilitate the reaction.
Major Products:
Substituted Pyridines: Depending on the nucleophile used, various substituted pyridines can be synthesized.
Biaryl Compounds: In coupling reactions, biaryl compounds are commonly formed as major products.
科学研究应用
Pyridine,3-(trimethylstannyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research into its derivatives has shown potential anticancer and antimicrobial properties.
Industry: It is used in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of Pyridine,3-(trimethylstannyl)- in chemical reactions involves the activation of the pyridine ring through the electron-donating effect of the trimethylstannyl group. This activation facilitates nucleophilic attack and subsequent substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
- 2-(Trimethylstannyl)pyridine
- 4-(Trimethylstannyl)pyridine
- 3-(Trimethylsilyl)pyridine
Comparison: Pyridine,3-(trimethylstannyl)- is unique due to its specific reactivity and the position of the trimethylstannyl group on the pyridine ring. This positional isomerism can lead to different reactivity patterns and applications compared to its 2- and 4-substituted counterparts. Additionally, the presence of the tin atom in Pyridine,3-(trimethylstannyl)- imparts distinct properties compared to silicon-containing analogs like 3-(Trimethylsilyl)pyridine.
属性
CAS 编号 |
59020-09-6 |
|---|---|
分子式 |
C8H13NSn |
分子量 |
241.91 g/mol |
IUPAC 名称 |
trimethyl(pyridin-3-yl)stannane |
InChI |
InChI=1S/C5H4N.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-2,4-5H;3*1H3; |
InChI 键 |
VDHNKGVVXBUCFR-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C1=CN=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 5-chloro-2-[(chloroacetyl)amino]benzoate](/img/structure/B8769370.png)








